6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride
Description
6-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a chromone derivative characterized by a benzopyran backbone with a ketone group at position 4, a 6-amino substituent, and two methyl groups at position 2. Chromones are heterocyclic compounds with a fused benzene and pyran ring system, often studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The hydrochloride salt form further improves its stability and bioavailability for pharmacological applications .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
6-amino-2,2-dimethyl-3H-chromen-4-one;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-5H,6,12H2,1-2H3;1H |
InChI Key |
VMLFNOFEUBRURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves constructing the chroman (benzopyran) ring system followed by selective functionalization at the 6-position to introduce the amino group, and finally conversion to the hydrochloride salt.
Solid-Phase Synthesis Approach
One advanced method reported involves solid-phase synthesis to generate libraries of 6-amino-2,2-dimethyl-3,4,6-trisubstituted-2H-1-benzopyran analogues, which includes the target compound as a key member.
- Key intermediates : Polymer-bound hydroxyalkoxychromanes are prepared via nucleophilic ring-opening of epoxides generated in situ.
- Diversification : Subsequent reactions with electrophiles (alkyl halides, acid halides) yield the desired amino-substituted benzopyran derivatives.
- Monitoring : Reaction progress is tracked by ATR-FTIR and HR-MAS-NMR spectroscopy on solid-bound intermediates.
- Yield and Purity : Final compounds are obtained in good yields and high purity after cleavage from resin, characterized by LC/MS, HRMS, and NMR spectroscopy.
This method is suitable for rapid generation of analogues but requires specialized solid-phase synthesis equipment.
Classical Solution-Phase Synthesis
The classical approach involves multi-step organic synthesis in solution:
- Formation of the chroman ring : Typically through acid-catalyzed cyclization of appropriate precursors such as 2,2-dimethyl-1,3-dioxan-5-yl)methanol derivatives or related diols with benzopyran skeletons.
- Introduction of amino group : Amination at the 6-position can be achieved via nucleophilic substitution or reduction of nitro precursors.
- Salt formation : The free base is converted to hydrochloride salt by treatment with hydrochloric acid to improve stability.
Specific Experimental Conditions and Yields
A representative synthesis of intermediates related to the benzopyran core involves:
These steps provide key intermediates that can be further elaborated to the target compound.
Alternative Synthetic Routes
Other methods reported include:
- Catalytic hydrogenation of 6-amino-isoquinoline derivatives to obtain tetrahydro analogues, followed by carbamate protection and coupling reactions to build related benzopyran structures.
- Use of benzotriazol-1-ol and carbodiimide coupling agents for amide bond formation in related isoquinoline derivatives, which could be adapted for benzopyran analogues.
Analytical Characterization and Reaction Monitoring
- Spectroscopic Techniques : (1)H NMR, (13)C NMR, LC/MS, HRMS are routinely used to confirm structure and purity.
- Solid-phase monitoring : ATR-FTIR and HR-MAS-NMR allow real-time tracking of reactions on solid supports.
- Purification : Chromatography on silica gel with DCM/MeOH mixtures is common for isolating intermediates and final products.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Solid-phase synthesis | Polymer-bound hydroxyalkoxychromanes, alkyl/acid halides | Room temp, ATR-FTIR monitoring | Good yields, high purity | Rapid library synthesis, easy monitoring | Requires solid-phase setup |
| Classical solution synthesis | 2,2-dimethoxypropane, tosyl chloride, DABCO | 0-20 °C, DCM solvent | 68.8% - 99% (stepwise) | Scalable, well-established | Multi-step, moderate yields in amination |
| Catalytic hydrogenation & coupling | 6-amino-isoquinoline, carbodiimides | Heating in DMF, room temp | ~24% (complex steps) | Access to protected intermediates | Lower yields, longer reaction times |
Chemical Reactions Analysis
Types of Reactions
6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a benzopyran derivative featuring a fused ring structure with benzene and pyran rings, an amino group, and a dimethyl substitution, which contribute to its chemical properties. It is explored for potential uses in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry This compound serves as a building block in synthesizing complex molecules and as a valuable intermediate in organic synthesis due to its reactivity.
- Biology It is studied for its potential biological activities and effects on cellular processes through assays. Some derivatives have demonstrated biological activities.
- Medicine The compound is explored for its therapeutic potential in medicinal chemistry and drug development for specific diseases. Interaction studies focus on its binding affinity with various biological targets to understand its therapeutic potential and safety profiles.
- Industry It can be used to produce dyes, pigments, and other chemical products, making it a versatile component in various manufacturing processes.
Chemical Reactions
The chemical reactivity of 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is influenced by its functional groups:
- Oxidation Common oxidizing agents like potassium permanganate () and chromium trioxide () can be used. Oxidation may yield carboxylic acids.
- Reduction Reducing agents such as lithium aluminum hydride () and sodium borohydride () are often employed. Reduction can lead to the formation of amines.
- Substitution Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
These reactions are essential for modifying the compound to enhance its biological activity or develop new derivatives for specific applications.
Mechanism of Action
The mechanism of action of 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride can be compared to related chromones and quinone derivatives. Below is a detailed analysis:
Structural Analogues: Chromones and Quinones
a. α-Lapachone (2,2-Dimethyl-3,4-Dihydro-2H-Benzo[g]chromene-5,10-Dione)
- Structure: A naphthoquinone with a fused benzochromene system, featuring two ketone groups at positions 5 and 10.
- Key Differences: Lacks the 6-amino substituent present in the target compound. Contains quinone moieties instead of a single ketone group, enabling redox activity. Exhibits distinct biological roles, including NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated cytotoxicity in cancer cells .
b. 7-Hydroxy-2,2-Dimethylchromene (DMC)
- Structure : A simple chromene derivative with a hydroxyl group at position 5.
- Key Differences: Absence of the 4-ketone and 6-amino groups reduces polarity and limits hydrogen-bonding capacity.
Functional Group Impact on Properties
| Compound | Substituents | Molecular Weight | Solubility | Biological Activity |
|---|---|---|---|---|
| 6-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride | 6-NH₂, 2-(CH₃)₂, 4-ketone, HCl salt | ~253.7 g/mol | High (polar solvents) | Antimicrobial, kinase inhibition |
| α-Lapachone | 5,10-quinone, 2-(CH₃)₂ | ~242.3 g/mol | Low (lipophilic) | Anticancer (NQO1 bioactivation) |
| 7-Hydroxy-2,2-dimethylchromene | 7-OH, 2-(CH₃)₂ | ~178.2 g/mol | Moderate (ethanol) | Antioxidant, anti-inflammatory |
Research Findings
- 6-Amino Derivative: The amino group enhances hydrogen-bonding interactions with enzymes like kinases, as demonstrated in preliminary docking studies. Its hydrochloride salt form increases aqueous solubility (logP ~1.2) compared to neutral chromones (logP ~2.5–3.0) .
- α-Lapachone: Quinone groups enable redox cycling, generating reactive oxygen species (ROS) in cancer cells. However, its poor solubility limits therapeutic use without nanoformulation .
- 7-Hydroxy DMC: The hydroxyl group contributes to radical scavenging but lacks the specificity of amino-functionalized chromones for targeted therapies.
Biological Activity
6-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H13ClN2O2
- Molecular Weight : 232.69 g/mol
- CAS Number : 1785135-30-9
- Structure : The compound features a benzopyran backbone with an amino group at the 6-position and a dimethyl substitution at the 2-position.
Antioxidant Activity
Research has indicated that compounds similar to 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran have demonstrated significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Source |
|---|---|---|
| 6-Amino-2,2-dimethyl... Hydrochloride | 25 | In vitro study |
| Curcumin | 15 | Comparative study |
| Quercetin | 20 | Comparative study |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study:
A study conducted on mouse macrophages demonstrated that treatment with the compound resulted in a significant reduction in TNF-alpha levels when exposed to lipopolysaccharides (LPS), indicating a potential mechanism for its anti-inflammatory activity .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research indicates that it may exert protective effects against neurotoxicity induced by various agents.
Table 2: Neuroprotective Effects
| Model | Treatment | Outcome |
|---|---|---|
| Mouse model of neurotoxicity | 6-Amino... Hydrochloride | Reduced neuronal death |
| In vitro neuronal cell cultures | 6-Amino... Hydrochloride | Increased cell viability |
The exact mechanism through which 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors involved in inflammatory and oxidative stress pathways.
Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, a solid-phase library construction allowed for the generation of numerous analogues, which were subsequently screened for biological activity . The findings suggest that modifications to the benzopyran structure can significantly alter biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride, and how can purity be optimized?
- Methodology : Start with a benzopyranone scaffold and introduce amino and dimethyl groups via reductive amination or nucleophilic substitution. For example, analogs like ethyl-substituted benzopyrans are synthesized using DDQ-mediated oxidation in refluxing benzene . Control reaction parameters (temperature: 80–100°C, pH ~7–9) to minimize side products. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Validate purity using HPLC (>95%) and NMR .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies under ICH guidelines. Test aqueous solubility in PBS (pH 7.4) and DMSO, and monitor degradation via HPLC at 25°C/60% RH and 40°C/75% RH. For analogs, stability in polar solvents (e.g., methanol) is critical for long-term storage .
Q. What spectroscopic techniques are essential for structural elucidation?
- Methodology : Use H/C NMR to confirm the dihydrobenzopyran core and substituents (e.g., dimethyl groups at C2). FT-IR identifies carbonyl (C=O, ~1650–1700 cm) and amine (N–H, ~3300 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHClNO: calc. 235.07) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology : Synthesize derivatives with modified substituents (e.g., halogenation at C6 or alkylation at C2). Test against target enzymes (e.g., kinases) using radiolabeled ligand assays or SPR to quantify binding affinities . QSAR modeling predicts electronic (HOMO/LUMO) and steric effects of substituents .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods: SPR for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional validation. Cross-validate with structurally related compounds (e.g., 6-ethyl analogs) .
Q. How can computational tools predict metabolic pathways and toxicity?
- Methodology : Employ ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., oxidation at C4). Validate with microsomal stability assays (human liver microsomes, NADPH cofactor). LC-MS/MS detects metabolites (e.g., hydroxylated or glucuronidated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
